NH-bis(PEG4-OH)
CAS No.: 63721-06-2
Cat. No.: VC0537121
Molecular Formula: C20H43NO10
Molecular Weight: 457.56
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63721-06-2 |
---|---|
Molecular Formula | C20H43NO10 |
Molecular Weight | 457.56 |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C20H43NO10/c22-3-7-26-11-15-30-19-17-28-13-9-24-5-1-21-2-6-25-10-14-29-18-20-31-16-12-27-8-4-23/h21-23H,1-20H2 |
Standard InChI Key | IDUORIHIPQGGGX-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCCO)NCCOCCOCCOCCOCCO |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
NH-bis(PEG4-OH) is characterized by a central amino group and two terminal hydroxyl moieties connected by polyethylene glycol chains. The branched structure provides multiple functional sites for conjugation while maintaining the beneficial properties of PEG compounds.
Structural Composition
NH-bis(PEG4-OH) has a central tertiary amine with two PEG4 chains, each terminating with hydroxyl groups. This architecture creates a versatile platform for bioconjugation and modification. The compound's IUPAC name is 2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, which reflects its complex branched structure. The molecular formula is C20H43NO10, with a molecular weight of 457.56 g/mol .
Physical and Chemical Characteristics
The physical and chemical properties of NH-bis(PEG4-OH) make it particularly suitable for biomedical applications. The following table summarizes the key characteristics of this compound:
Solubility Properties
One of the most significant advantages of NH-bis(PEG4-OH) is its excellent water solubility. The hydrophilic PEG linker combined with the tertiary amine spacer dramatically enhances the water solubility of the compound and any molecules conjugated to it . This property is particularly valuable when working with hydrophobic pharmaceutical compounds or proteins that require aqueous environments for biological applications.
Synthetic Pathways and Derivatization
The synthesis of NH-bis(PEG4-OH) involves several chemical reactions that must be carefully controlled to ensure high purity and yield. The compound's reactive groups also allow for various derivatization options.
Synthesis Methods
NH-bis(PEG4-OH) is typically synthesized through reactions involving PEG precursors and amines. While the specific synthetic pathway can vary depending on the desired scale and application, the process generally involves the controlled addition of PEG chains to a central amine structure. Commercial synthesis often prioritizes methods that produce high purity (>98%) since this is crucial for biomedical applications .
Derivatization Possibilities
The dual-functional nature of NH-bis(PEG4-OH) provides numerous opportunities for derivatization:
-
The central amino group can react with:
-
The terminal hydroxyl groups can be converted to:
This versatility in derivatization makes NH-bis(PEG4-OH) an excellent starting material for creating tailored linkers and conjugates for specific biomedical applications.
Applications in Biotechnology and Pharmaceutical Sciences
NH-bis(PEG4-OH) has found applications across multiple fields, with particular importance in biotechnology and pharmaceutical development.
Bioconjugation Applications
The compound serves as an excellent bioconjugation reagent due to its functional groups and favorable properties:
-
Protein modification: The amino group can react with carboxylic acids in proteins to form stable amide bonds
-
Antibody-drug conjugates: NH-bis(PEG4-OH) derivatives can link cytotoxic drugs to antibodies for targeted therapy
-
Peptide modification: The compound can be used to increase the solubility and circulation time of therapeutic peptides
In peptide research, PEG derivatives like NH-bis(PEG4-OH) help overcome common limitations. As noted in pharmacokinetic optimization studies, "Peptides often suffer from short in vivo half-lives due to proteolysis and renal clearance that limit their therapeutic potential in many indications" . PEGylation using branched PEG derivatives can significantly extend circulation time.
Pharmaceutical Applications
In pharmaceutical development, NH-bis(PEG4-OH) offers several advantages:
-
Enhanced water solubility: The hydrophilic PEG chains increase the solubility of conjugated drugs
-
Reduced immunogenicity: PEGylation with branched derivatives can shield conjugated molecules from immune recognition
-
Improved pharmacokinetics: The increased size of PEGylated compounds reduces renal clearance, extending circulation time
Research has demonstrated that various modifications including PEGylation "are capable of enhancing the in vivo survival of a D-peptide drug in the absence of proteolysis" . This makes NH-bis(PEG4-OH) and similar PEG derivatives valuable tools in developing longer-lasting therapeutics.
Enzymatic Conjugation Applications
NH-bis(PEG4-OH) and related branched linkers have been investigated for enzymatic conjugation strategies. Research indicates that branched PEG linkers can offer advantages over linear ones in certain applications . Studies have examined using these compounds in controlled enzymatic conjugation of antibodies and other proteins to optimize drug delivery systems.
Research Findings and Recent Developments
Recent research highlights the expanding applications of NH-bis(PEG4-OH) and similar PEG derivatives in pharmaceutical chemistry and green chemistry initiatives.
Advances in Bioconjugation Chemistry
Research has demonstrated that branched PEG derivatives like NH-bis(PEG4-OH) can provide superior performance in bioconjugation compared to their linear counterparts in certain applications . This is particularly evident in antibody-drug conjugates (ADCs), where the architecture of the linker plays a crucial role in the stability and efficacy of the final conjugate.
Studies examining enzymatic conjugation using branched linkers have shown promising results, with data suggesting that these structures may offer improved pharmacokinetic profiles for therapeutic proteins and peptides .
Applications in Green Chemistry
Recent research emphasizes the importance of PEG derivatives like NH-bis(PEG4-OH) in green chemistry, focusing on sustainable and environmentally friendly chemical processes. These compounds contribute to reducing the environmental impact of chemical manufacturing by promoting the use of benign chemicals and processes.
The water solubility enhancements provided by NH-bis(PEG4-OH) allow for reactions to be conducted in aqueous media rather than organic solvents, aligning with green chemistry principles. This reduction in hazardous solvent use represents an important advance in sustainable chemistry practices.
Pharmacokinetic Enhancement Studies
Research into PEGylation strategies has demonstrated significant benefits for therapeutic peptides and proteins. Studies have shown that PEG modification, including the use of compounds like NH-bis(PEG4-OH), can dramatically improve the in vivo half-life of therapeutics .
In comparative studies examining various modification strategies (PEGylation, acylation, alkylation, and cholesterol conjugation), researchers found that all tested modifications "are capable of enhancing the in vivo survival of a D-peptide drug in the absence of proteolysis" . This research supports the continued development of PEG derivatives for therapeutic applications.
Future Perspectives and Research Directions
The versatility and utility of NH-bis(PEG4-OH) suggest several promising directions for future research and development.
Emerging Applications
As bioconjugation chemistry continues to advance, NH-bis(PEG4-OH) is likely to find new applications in:
-
Targeted drug delivery systems
-
Diagnostic imaging agents
-
Bioorthogonal chemistry applications
-
Nanomedicine formulations
-
Hydrogel development for tissue engineering
The compound's dual functionality makes it particularly valuable as researchers continue to develop more sophisticated bioconjugation strategies for precision medicine applications.
Synthesis Optimization
Future research may focus on developing more efficient and sustainable synthetic routes to NH-bis(PEG4-OH) and its derivatives. Green chemistry approaches that reduce solvent use, energy consumption, and waste generation would align with industry trends toward more environmentally responsible chemical manufacturing.
Structure-Activity Relationship Studies
Additional research into how modifications to the basic NH-bis(PEG4-OH) structure affect biological performance could yield valuable insights for drug development. Studies comparing linear versus branched PEG structures, varying PEG chain lengths, and alternative functional groups could help optimize PEGylation strategies for specific therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume